molecular formula C6H6ClNS B1280593 2-Amino-3-chlorothiophenol CAS No. 40925-72-2

2-Amino-3-chlorothiophenol

Cat. No.: B1280593
CAS No.: 40925-72-2
M. Wt: 159.64 g/mol
InChI Key: XERMPLQXCQQVGU-UHFFFAOYSA-N
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Description

2-Amino-3-chlorothiophenol is an organic compound with the molecular formula C6H6ClNS. It is a heterocyclic aromatic compound that contains sulfide, amine, and chlorine functional groups.

Biochemical Analysis

Biochemical Properties

2-Amino-3-chlorothiophenol plays a significant role in biochemical reactions, particularly as a P2Y1 receptor antagonist . This receptor is involved in various physiological processes, including platelet aggregation and vascular tone regulation. By inhibiting the P2Y1 receptor, this compound can modulate these processes, making it a valuable tool in studying cardiovascular diseases and other related conditions.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the P2Y1 receptor . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function. For instance, the inhibition of the P2Y1 receptor by this compound can reduce platelet aggregation, which is crucial in preventing thrombotic events.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with the P2Y1 receptor . This binding inhibits the receptor’s activity, leading to downstream effects on cellular signaling pathways. Additionally, this compound may interact with other biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions (2-8°C) . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits the P2Y1 receptor without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential impacts on liver and kidney function. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further studied for their biological activity. Understanding these pathways is essential for elucidating the compound’s overall metabolic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and activity. The compound’s distribution can also impact its therapeutic potential and toxicity.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for its activity, as it ensures that the compound reaches its intended targets within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chlorothiophenol typically involves the reaction of 2-chlorothiophenol with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chlorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various substituted thiophenols .

Scientific Research Applications

2-Amino-3-chlorothiophenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-chlorothiophenol involves its interaction with specific molecular targets and pathways. For instance, as a P2Y1 receptor antagonist, it binds to the P2Y1 receptor and inhibits its activity, which can modulate various physiological processes . The exact molecular pathways and targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

2-Amino-3-chlorothiophenol can be compared with other similar compounds, such as:

  • 2-Amino-3-fluorothiophenol
  • 2-Amino-3-bromothiophenol
  • 2-Amino-3-iodothiophenol

Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical properties, such as its reactivity in substitution reactions. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative may exhibit different reactivity and biological activity .

Properties

IUPAC Name

2-amino-3-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERMPLQXCQQVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506601
Record name 2-Amino-3-chlorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40925-72-2
Record name 2-Amino-3-chlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40925-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-chlorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-chlorobenzo[d]thiazol-2-amine (2.00 g, 10.83 mmol) was combined with KOH (10.0 g, 178.2 mmol) and H2O (20 mL). The rsulting mixture was heated at 150° C. overnight. The solid became a thick paste overnight. After 24 h, the mixture was allowed to cool to room temperatureand diluted with H2O. A solution of AcOH was added to bring the pH down to 4 to 5.
Quantity
2 g
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reactant
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10 g
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reactant
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0 (± 1) mol
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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